4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219964-07-4 . It has a molecular formula of C14H21Cl2NO2 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a saturated heterocyclic compound containing a six-membered ring with one nitrogen atom . It also contains a methoxyphenoxy group and an ethyl group attached to the piperidine ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 306.228 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the resources I have.Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) explored the reactions of piperidine with various nitrobenzenes, leading to products like 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene. This research sheds light on the nucleophilic aromatic substitution reactions involving piperidine derivatives, potentially including 4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride. The reactions were found to follow second-order kinetics and did not undergo acid or base catalysis, suggesting a specific reaction mechanism involving an addition–elimination process with rapid expulsion of the nitro-group from the intermediate. This study provides foundational knowledge for understanding the chemical behavior and potential applications of piperidine derivatives in synthetic chemistry (Pietra & Vitali, 1972).
Environmental Persistence and Effects
Research on benzophenone-3, a compound structurally related to the chloro-methoxyphenoxy group in this compound, has revealed its environmental persistence and potential reproductive toxicity. Ghazipura et al. (2017) reviewed studies showing that high levels of exposure to similar phenolic compounds are linked to reproductive health impacts in both humans and animals. These findings underscore the importance of understanding the environmental and biological interactions of such compounds, including this compound, to assess their safety and ecological impacts (Ghazipura et al., 2017).
Mechanistic Insights into Lignin Acidolysis
Yokoyama (2015) reviewed the acidolysis of lignin model compounds, including those with methoxyphenoxy structures similar to this compound. The study provided insights into the cleavage of β-O-4 bonds, a key step in lignin degradation, and highlighted the influence of structural elements on reaction mechanisms. This research may inform the use of this compound in lignin-related studies or its potential as a model compound for understanding lignin degradation processes (Yokoyama, 2015).
Properties
IUPAC Name |
4-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-17-12-2-3-14(13(15)10-12)18-9-6-11-4-7-16-8-5-11;/h2-3,10-11,16H,4-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUJBBWSDMOJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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